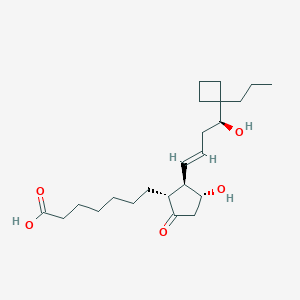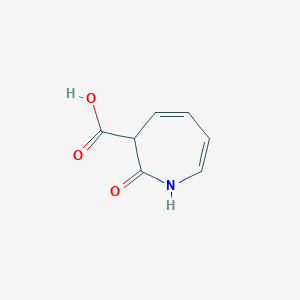
Lagochilline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lagochilin ist ein bitteres Diterpen, das eine hellgraue kristalline feste Substanz bildet. Es kommt in verschiedenen Pflanzen der Gattung Lagochilus vor, insbesondere in Lagochilus inebrians. Lagochilin wird für die sedativen, blutdrucksenkenden und blutstillenden Wirkungen dieser Pflanzen verantwortlich gemacht .
Wissenschaftliche Forschungsanwendungen
Lagochilin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Lagochilin entfaltet seine Wirkung über verschiedene molekulare Ziele und Signalwege. Es ist bekannt für seine blutstillende Wirkung, die die Blutgerinnung fördert. Die genauen molekularen Ziele und Signalwege sind noch nicht vollständig geklärt, aber es wird vermutet, dass Lagochilin mit spezifischen Enzymen und Rezeptoren interagiert, die am Gerinnungsprozess beteiligt sind .
Wirkmechanismus
Target of Action
Lagochilline, also known as Lagochiline, is a bitter diterpene .
Mode of Action
It is thought to be responsible for the sedative, hypotensive, and hemostatic effects of the plant lagochilus inebrians . The hemostatic activity of this compound is believed to depend on the number of free hydroxyls on the compound and its derivatives .
Biochemical Pathways
It is known that the compound is a diterpene , a class of chemical compounds that play diverse roles in living organisms, including serving as components of biological membranes and signaling molecules.
Pharmacokinetics
It is known that the compound has poor solubility in water, which is responsible for its weak hemostatic activity .
Result of Action
The result of this compound’s action is primarily hemostatic, meaning it helps stop bleeding . It is also thought to have sedative and hypotensive effects . .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its poor solubility in water can limit its bioavailability and efficacy . Efforts have been made to increase the hemostatic efficacy of this compound by preparing molecular associates with water-soluble polymers .
Biochemische Analyse
Biochemical Properties
Lagochilline plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to form molecular associates with glycyrrhizic acid and its monoammonium salt, which enhances its hemostatic activity . The interaction between this compound and glycyrrhizic acid involves the formation of molecular complexes that improve the solubility and efficacy of this compound . Additionally, this compound interacts with copper sulfate and potassium permanganate, leading to the formation of various derivatives with distinct physicochemical properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s sedative and hypotensive effects are thought to be mediated through its interaction with specific receptors and ion channels in neuronal and vascular cells . Furthermore, this compound has been shown to affect the expression of genes involved in hemostasis, thereby enhancing its hemostatic properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound forms complexes with glycyrrhizic acid, which enhances its solubility and bioavailability . This interaction is crucial for its hemostatic activity, as it allows this compound to effectively inhibit enzymes involved in blood clotting . Additionally, this compound’s interaction with copper sulfate and potassium permanganate leads to the formation of derivatives that exhibit distinct biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound’s stability and degradation are influenced by its interaction with glycyrrhizic acid and its monoammonium salt . These interactions help to stabilize this compound and enhance its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound maintains its hemostatic activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant hemostatic and hypotensive effects without causing adverse effects . At high doses, this compound may exhibit toxic effects, including sedation and hypotension . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolic transformations that lead to the formation of derivatives with distinct biological activities . These metabolic pathways are crucial for the compound’s hemostatic and hypotensive effects, as they influence the bioavailability and efficacy of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its therapeutic effects . The formation of molecular complexes with glycyrrhizic acid also plays a crucial role in the transport and distribution of this compound, as it improves the compound’s solubility and bioavailability .
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles within the cell, where it exerts its biological effects . The formation of molecular complexes with glycyrrhizic acid also affects the subcellular localization of this compound, enhancing its activity and function .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Lagochilin kann in mehreren Schritten synthetisiert werden. Eine Methode beinhaltet die Reaktion von Lagochilin mit wasserfreiem Kupfersulfat in Aceton, um 3,18-O-Isopropylidenelagochilin zu erhalten. Die Oxidation dieses Zwischenprodukts mit Kaliumpermanganat ergibt Isopropylidenelagochirsin, das nach saurer Hydrolyse Lagochirsin liefert. Die Reduktion von Lagochirsin mit Lithiumaluminiumhydrid ergibt das Tetraol, das Lagochilin entspricht .
Industrielle Produktionsmethoden
Die industrielle Produktion von Lagochilin erfolgt durch Extraktion aus Pflanzen der Gattung Lagochilus. Der Extraktionsprozess umfasst typischerweise das Trocknen und Mahlen des Pflanzenmaterials, gefolgt von Lösungsmittelextraktion und Reinigungsschritten zur Isolierung von Lagochilin .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Lagochilin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat wird häufig als Oxidationsmittel verwendet.
Reduktion: Lithiumaluminiumhydrid wird für Reduktionsreaktionen verwendet.
Substitution: Verschiedene Reagenzien können je nach gewünschter Substitutionsreaktion verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Isopropylidenelagochirsin
Reduktion: Tetraol, das Lagochilin entspricht
Substitution: Verschiedene Derivate, abhängig von den eingeführten Substituenten.
Vergleich Mit ähnlichen Verbindungen
Lagochilin ist unter den Diterpenen aufgrund seiner spezifischen blutstillenden Eigenschaften einzigartig. Zu den ähnlichen Verbindungen gehören:
Lagochirsin: Ein Diterpenoidlacton, das aus Lagochilin synthetisiert wird und für seine blutstillenden Eigenschaften bekannt ist.
Glycyrrhizinsäure: Ein Triterpenglykosid, das mit Lagochilin molekulare Assoziate bildet, um die blutstillende Wirksamkeit zu verstärken.
Andere Diterpene: Verschiedene Diterpene, die in der Gattung Lagochilus vorkommen, jedes mit einzigartigen biologischen Aktivitäten.
Lagochilin zeichnet sich durch seine spezifische Kombination aus sedativen, blutdrucksenkenden und blutstillenden Wirkungen aus, was es zu einer wertvollen Verbindung für weitere Forschungs- und potenzielle therapeutische Anwendungen macht.
Eigenschaften
CAS-Nummer |
23554-81-6 |
|---|---|
Molekularformel |
C20H36O5 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol |
InChI |
InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1 |
InChI-Schlüssel |
XYPPDQHBNJURHU-IPOQXWOTSA-N |
SMILES |
CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |
Isomerische SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C |
Kanonische SMILES |
CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |
Synonyme |
(4'aS)-decahydro-6'S-hydroxy-5-(2-hydroxyethyl)-2'R,5',8'aS-trimethyl-spiro[furan-2(3H),1'R(2'H)-naphthalene]-5S,5'R-dimethanol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one](/img/structure/B157877.png)
